N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine
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Overview
Description
N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the furan and tetrahydrofuran substituents. Common reagents used in these reactions include nitrating agents, methylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The furan and tetrahydrofuran groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine: Lacks the tetrahydrofuran substituent.
N4-(furan-2-ylmethyl)-6-methylpyrimidine-2,4-diamine: Lacks both the nitro and tetrahydrofuran substituents.
Uniqueness
N4-[(furan-2-yl)methyl]-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is unique due to the presence of both furan and tetrahydrofuran substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-6-methyl-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-10-13(20(21)22)14(16-8-11-4-2-6-23-11)19-15(18-10)17-9-12-5-3-7-24-12/h2,4,6,12H,3,5,7-9H2,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGBATIKORWVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2CCCO2)NCC3=CC=CO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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